molecular formula C18H17NO3 B14460181 Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 73717-35-8

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B14460181
CAS No.: 73717-35-8
M. Wt: 295.3 g/mol
InChI Key: VDQAPCJGLNMLCM-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound includes a quinoline ring system, which is partially saturated, and a benzoyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the acylation of 1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The resulting product is then esterified with methanol in the presence of an acid catalyst to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group and the carboxylate ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

73717-35-8

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

methyl 1-benzoyl-3,4-dihydro-2H-quinoline-2-carboxylate

InChI

InChI=1S/C18H17NO3/c1-22-18(21)16-12-11-13-7-5-6-10-15(13)19(16)17(20)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3

InChI Key

VDQAPCJGLNMLCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3

Origin of Product

United States

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